molecular formula C16H22N2O B2699432 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one CAS No. 1705135-96-1

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one

Cat. No. B2699432
CAS RN: 1705135-96-1
M. Wt: 258.365
InChI Key: PUDARHIZYDNLID-UHFFFAOYSA-N
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Description

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. Its chemical structure consists of a piperazine ring, a cyclopropyl group, and a phenyl group. CPP has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders.

Scientific Research Applications

Anticonvulsant Activity

A study by Kamiński et al. (2015) on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which share structural similarities with 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one, revealed significant anticonvulsant activity. These compounds, joining chemical fragments of known antiepileptic drugs, showed broad spectra of activity across various preclinical seizure models without impairing motor coordination in animals, suggesting potential for development as antiepileptic agents K. Kamiński, M. Zagaja, J. Łuszczki, A. Rapacz, M. Andres-Mach, G. Latacz, K. Kieć‐Kononowicz, 2015.

Antimicrobial Activity

Mandala et al. (2013) synthesized a series of novel compounds related to 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one, which demonstrated significant antibacterial and antifungal activity. This indicates the potential for these compounds to be developed into new antimicrobial agents Devender Mandala, Anil Valeru, J. Pochampalli, S. Vankadari, Parthasarathy Tigulla, Rajesh Gatla, Rajakomuraiah Thampu, 2013.

Antidepressant Activity

Martínez-Esparza et al. (2001) explored 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives for their potential as antidepressants. These compounds showed dual action at 5-HT1A serotonin receptors and the serotonin transporter, suggesting a novel class of antidepressants with potentially faster onset of action J. Martínez-Esparza, A. Oficialdegui, S. Pérez-Silanes, B. Heras, L. Orus, J. Palop, B. Lasheras, J. Roca, M. Mourelle, A. Bosch, J. del Castillo, R. Tordera, J. del Río, A. Monge, 2001.

Tuberculostatic Activity

Foks et al. (2004) synthesized derivatives with phenylpiperazineacetic moieties and evaluated them for their tuberculostatic activity. Some compounds showed promising activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis H. Foks, D. Pancechowska-Ksepko, M. Janowiec, Z. Zwolska, E. AUGUSTYNOWICZ-KOPEĆ, 2004.

Neuroinflammation Imaging

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which could be used for imaging of neuroinflammation in vivo. This advancement is crucial for studying neuroinflammatory diseases, including Alzheimer's and Parkinson's disease A. Horti, R. Naik, C. Foss, I. Minn, Varia Misheneva, Yong Du, Yuchuan Wang, W. B. Mathews, Yunkou Wu, Andrew W. Hall, C. Lacourse, Hye-Hyun Ahn, Hwanhee Nam, Wojciech G. Lesniak, H. Valentine, O. Pletnikova, J. Troncoso, Matthew D. Smith, P. Calabresi, A. Savonenko, R. Dannals, M. Pletnikov, M. Pomper, 2019.

properties

IUPAC Name

1-(4-cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-16(19)18-11-10-17(14-8-9-14)12-15(18)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDARHIZYDNLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one

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